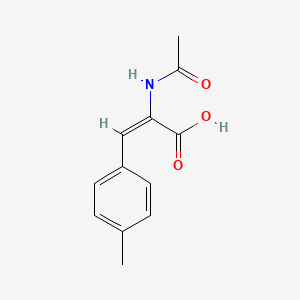
4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a benzyl group and a dimethylpyrimidinyl moiety, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and piperazine.
Attachment of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl moiety can be attached through a coupling reaction with the appropriate pyrimidine derivative, often using palladium-catalyzed cross-coupling reactions.
Formation of the Carboximidamide Group: The final step involves the conversion of the amine group on the piperazine ring to a carboximidamide group using reagents like cyanamide or related compounds.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and advanced purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the carboximidamide group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.
Medicine
Medicinally, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological receptors, enzymes, or ion channels, making it a promising candidate for drug development.
Industry
In industry, this compound can be used in the synthesis of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. The benzyl and pyrimidinyl groups can enhance binding affinity and specificity, while the piperazine ring can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: Lacks the dimethylpyrimidinyl group, making it less versatile in terms of chemical modifications.
N-(4,6-Dimethylpyrimidin-2-yl)piperazine: Lacks the benzyl group, which may reduce its binding affinity to certain biological targets.
Piperazine-1-carboximidamide: Lacks both the benzyl and dimethylpyrimidinyl groups, making it a simpler and less functionalized compound.
Uniqueness
4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide is unique due to the combination of its structural features. The presence of both the benzyl and dimethylpyrimidinyl groups provides a balance of hydrophobic and hydrophilic properties, enhancing its potential interactions with a wide range of biological targets and its versatility in chemical synthesis.
This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential as a drug candidate highlight its significance in multiple fields.
Properties
Molecular Formula |
C18H24N6 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C18H24N6/c1-14-12-15(2)21-18(20-14)22-17(19)24-10-8-23(9-11-24)13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H2,19,20,21,22) |
InChI Key |
SVHGBTZSQAYZDK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)CC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044395.png)
![Methyl 2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzoate](/img/structure/B11044396.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044399.png)

![6-Benzyl-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11044412.png)
![N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]-2-[(7-chloroquinolin-4-yl)sulfanyl]acetamide](/img/structure/B11044417.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11044423.png)
![Pentyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044435.png)
![4-tert-butyl-N-(3-methyl-1-oxo-1-{[3-(piperidin-1-yl)propyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11044436.png)
![4,4-Dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11044444.png)
![2-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]benzaldehyde](/img/structure/B11044447.png)
![(1E)-1-(ethoxymethylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11044449.png)
![2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11044455.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-(1,3-thiazol-2-yl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11044464.png)
